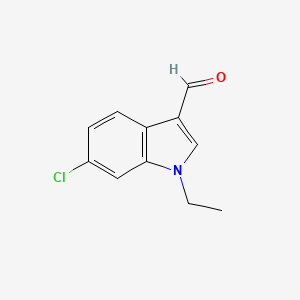![molecular formula C26H35BrO17 B12432936 [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12432936.png)
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetyloxy groups, a bromine atom, and a multi-ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the core oxane structure, followed by the introduction of acetyloxy groups through acetylation reactions. Bromination is then carried out using bromine or a brominating agent under controlled conditions. The final steps involve the protection and deprotection of functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as azides or amines.
科学的研究の応用
Chemistry
In chemistry, [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of acetyloxy and bromine groups on biological systems. It can serve as a model compound for investigating enzyme interactions, cellular uptake, and metabolic pathways.
Medicine
In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new pharmaceuticals. Its structure could be modified to enhance its therapeutic properties or reduce side effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy groups may participate in hydrogen bonding or other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
[(2R,4S)-4,5-bis(acetyloxy)-6-chloro-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate: Similar structure but with a chlorine atom instead of bromine.
[(2R,4S)-4,5-bis(acetyloxy)-6-fluoro-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of multiple acetyloxy groups and the bromine atom provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C26H35BrO17 |
|---|---|
分子量 |
699.4 g/mol |
IUPAC名 |
[(3R,5R,6S)-3,4,5-triacetyloxy-6-[(2R,4S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18?,19-,20?,21+,22?,23?,24-,25?,26+/m1/s1 |
InChIキー |
NLFHLQWXGDPOME-GLMDSCOTSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1C([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)O[C@H]2[C@@H](C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


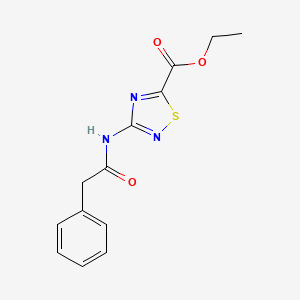
![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
![(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
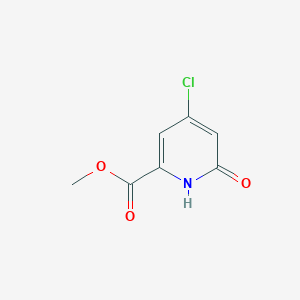
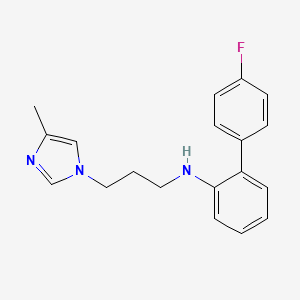

![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
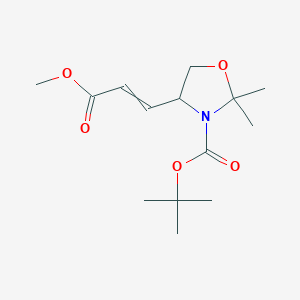
![2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
